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Compound of Interest

Compound Name: 2,3,6-Trimethoxy-4-methylphenol

Cat. No.: B8295856

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Objective: To provide a highly reliable, scalable, and regioselective total synthesis protocol for

2,3,6-Trimethoxy-4-methylphenol, a potent anti-metastatic pharmacophore.

Pharmacological Context & Rationale
2,3,6-Trimethoxy-4-methylphenol (also referred to in pharmacognosy literature as 2,3,5-

trimethoxy-4-cresol) is a highly oxygenated phenolic compound originally isolated from the

solid-state cultured mycelium of the medicinal mushroom Antrodia cinnamomea[1].

In oncology and drug development, this compound has garnered significant attention due to its

potent anti-metastatic properties. Mechanistically, it suppresses the phosphorylation of Akt (p-

Akt), which subsequently downregulates the expression of matrix metalloproteinases (MMP-2

and MMP-9)[1]. Concurrently, it upregulates the epithelial marker E-cadherin and TIMP-1,

effectively inhibiting the Epithelial-Mesenchymal Transition (EMT) and halting tumor cell

migration and invasion[1]. Because natural extraction yields are notoriously low[2], establishing

a robust chemical synthesis route is critical for downstream preclinical validation and derivative

design[3].
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Caption: Biological mechanism of 2,3,6-Trimethoxy-4-methylphenol in suppressing tumor

metastasis.
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Retrosynthetic Logic & Orthogonal Protection
Strategy
Synthesizing a 1,2,3,4-tetraoxygenated benzene ring with precise regiochemistry requires strict

control over the electronic properties of the aromatic system. A naive approach of direct

oxidation often leads to over-oxidized quinones.

To achieve the exact substitution pattern of 2,3,6-trimethoxy-4-methylphenol, we utilize an

orthogonal protection strategy starting from the commercially available 2,6-dimethoxy-4-

methylphenol (4-methylsyringol).

Causality of Protection: The C1 phenol must be masked with a benzyl group. If we were to

methylate it immediately, we would lose the ability to differentiate the C1 oxygen from the

newly introduced C3 oxygen later in the synthesis. The benzyl group survives bromination

and basic methylation but is easily cleaved via mild hydrogenolysis.

Regioselective Functionalization: The aromatic ring of the protected intermediate is highly

activated. Electrophilic bromination occurs exclusively at the sterically accessible C3

position.

Oxygenation via Borylation: Direct hydroxylation of the hindered C3 position is achieved via

halogen-metal exchange, trapping with trimethyl borate, and subsequent oxidative cleavage.

This avoids the harsh conditions of Baeyer-Villiger or Elbs oxidations, ensuring high fidelity of

the aromatic core.
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Caption: Five-step orthogonal total synthesis workflow for 2,3,6-Trimethoxy-4-methylphenol.
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Step-by-Step Experimental Protocols
Step 1: Benzyl Protection of the C1 Phenol
Objective: Mask the C1 hydroxyl group to prevent unwanted methylation in Step 4.

Dissolve 2,6-dimethoxy-4-methylphenol (10.0 g, 59.5 mmol) in anhydrous DMF (100 mL).

Add anhydrous K₂CO₃ (16.4 g, 119.0 mmol) and stir the suspension at room temperature for

15 minutes.

Dropwise add Benzyl bromide (BnBr) (8.5 mL, 71.4 mmol).

Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via TLC

(Hexanes/EtOAc 4:1).

Quench with ice water (300 mL) and extract with EtOAc (3 × 100 mL). Wash the combined

organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to

yield 1-Benzyloxy-2,6-dimethoxy-4-methylbenzene.

Step 2: Regioselective Bromination
Objective: Introduce a bromine atom at C3 to serve as a handle for oxygenation.

Dissolve 1-Benzyloxy-2,6-dimethoxy-4-methylbenzene (12.0 g, 46.5 mmol) in anhydrous

DMF (80 mL) and cool to 0 °C.

Add N-Bromosuccinimide (NBS) (8.68 g, 48.8 mmol) portion-wise over 30 minutes. Note:

DMF stabilizes the bromonium intermediate, preventing over-bromination of the highly

activated ring.

Allow the reaction to warm to room temperature and stir for 2 hours.

Pour the mixture into sodium thiosulfate solution (5%, 200 mL) to quench any residual

bromine. Extract with diethyl ether (3 × 100 mL), wash thoroughly with water to remove DMF,

dry, and concentrate to yield 1-Benzyloxy-3-bromo-2,6-dimethoxy-4-methylbenzene.

Step 3: Lithiation, Borylation, and Oxidative Cleavage

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Convert the C3 bromide directly to a phenol using a self-validating halogen-metal

exchange sequence.

In an oven-dried flask under Argon, dissolve the brominated intermediate (10.0 g, 29.7

mmol) in anhydrous THF (120 mL). Cool strictly to -78 °C using a dry ice/acetone bath.

Caution: Strict temperature control is required to prevent aryne formation.

Dropwise add n-Butyllithium (2.5 M in hexanes, 13.0 mL, 32.6 mmol). Stir at -78 °C for 30

minutes.

Add Trimethyl borate (B(OMe)₃) (5.0 mL, 44.5 mmol) rapidly. Stir for 1 hour at -78 °C, then

allow the mixture to warm to 0 °C.

To the resulting boronic ester, carefully add 10% aqueous NaOH (30 mL) followed by 30%

H₂O₂ (15 mL). Stir at room temperature for 2 hours.

Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, dry, and purify via flash

chromatography to yield 1-Benzyloxy-3-hydroxy-2,6-dimethoxy-4-methylbenzene (IUPAC: 3-

benzyloxy-2,4-dimethoxy-6-methylphenol).

Step 4: Selective O-Methylation
Objective: Methylate the newly formed C3 phenol to complete the trimethoxy core.

Dissolve the intermediate from Step 3 (6.0 g, 21.9 mmol) in reagent-grade acetone (60 mL).

Add anhydrous K₂CO₃ (6.0 g, 43.8 mmol) and Methyl iodide (MeI) (2.0 mL, 32.8 mmol).

Reflux the mixture (approx. 60 °C) for 4 hours.

Filter off the inorganic salts, concentrate the filtrate, and partition between water and EtOAc.

Dry the organic layer and concentrate to yield 1-Benzyloxy-2,3,6-trimethoxy-4-

methylbenzene.

Step 5: Hydrogenolysis (Deprotection)
Objective: Remove the benzyl protecting group orthogonally without cleaving the methoxy

ethers.
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Dissolve the fully protected intermediate (5.5 g, 19.1 mmol) in a 1:1 mixture of MeOH and

EtOAc (50 mL).

Add 10% Palladium on Carbon (Pd/C) (0.55 g, 10 wt%).

Purge the flask with Hydrogen gas and stir vigorously under an H₂ balloon at room

temperature for 4 hours. Note: Hydrogenolysis is completely orthogonal to the methoxy

groups, avoiding the demethylation risks associated with Lewis acids like BBr₃.

Filter the catalyst through a pad of Celite, wash with MeOH, and concentrate the filtrate in

vacuo.

Purify via recrystallization (hexanes/dichloromethane) to afford pure 2,3,6-Trimethoxy-4-
methylphenol.

Quantitative Data & Analytical Validation
To ensure experimental trustworthiness, the physical and spectroscopic markers for each

intermediate are summarized below. Researchers must validate the loss of the aromatic proton

in Step 2 and the appearance of the distinct C5 aromatic proton in the final product.
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Step
Intermediate /
Product

Expected Yield
(%)

Key Analytical
Marker (¹H
NMR, CDCl₃)

Target Purity
(HPLC)

1

1-Benzyloxy-2,6-

dimethoxy-4-

methylbenzene

95%
5.05 ppm (s, 2H,

-CH₂-Ph)
>99%

2

1-Benzyloxy-3-

bromo-2,6-

dimethoxy-4-

methylbenzene

88%

Loss of one

aromatic proton

(integration

changes from 2H

to 1H)

>98%

3

1-Benzyloxy-3-

hydroxy-2,6-

dimethoxy-4-

methylbenzene

75%
5.60 ppm (s, 1H,

Ar-OH)
>95%

4

1-Benzyloxy-

2,3,6-trimethoxy-

4-methylbenzene

92%

3.85–3.95 ppm

(m, 9H, 3 × -

OCH₃)

>98%

5

2,3,6-

Trimethoxy-4-

methylphenol

98%

5.50 ppm (s, 1H,

-OH), 6.40 ppm

(s, 1H, Ar-H at

C5)

>99%

Overall Synthetic Yield: ~56% over 5 steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

